

Why is my Triethylamine turning yellow and how to purify it

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylamine*

Cat. No.: *B128534*

[Get Quote](#)

Technical Support Center: Triethylamine (TEA)

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with **triethylamine**, specifically discoloration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why has my triethylamine turned yellow?

A1: Pure **triethylamine** is a colorless liquid.^[1] A yellow to brownish discoloration indicates the presence of impurities, which can arise from several degradation pathways.^{[1][2][3]} The primary causes include:

- Oxidation: Exposure to air can cause **triethylamine** to oxidize. This can lead to the formation of various products, including diethylamine, ethylamine, and acetaldehyde.^[4] More complex autoxidation processes can create highly oxygenated compounds.^[5] One potential pathway involves the formation of N,N-diethylvinylamine, which can subsequently polymerize to form colored, tarry substances.^[6]
- Photochemical Decomposition: Exposure to light, especially UV light, can induce degradation of **triethylamine** into various radical species and gaseous products.^[7] It is

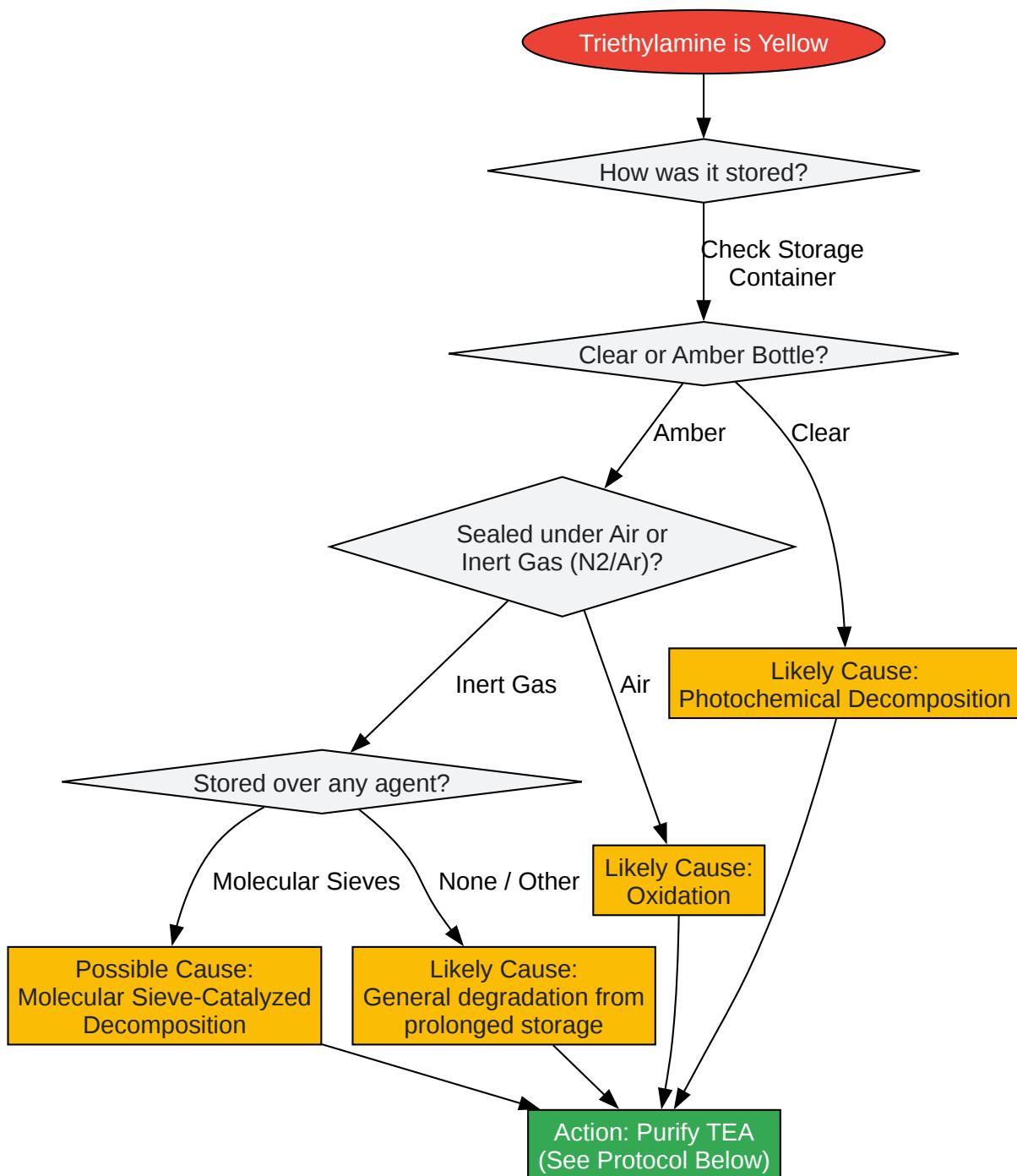
strongly recommended to store **triethylamine** in dark or amber-colored bottles to prevent this.[8]

- Water Contamination: The presence of water can facilitate oxidative degradation pathways. [3]
- Improper Storage: Besides exposure to light and air, long-term storage, even in sealed containers, can lead to gradual discoloration.[2]

Q2: I stored my triethylamine over molecular sieves, and it turned yellow. Are the sieves causing the problem?

A2: This is a commonly reported issue with conflicting explanations. While molecular sieves are recommended for drying **triethylamine**, some users report that they can cause or accelerate the yellowing process.[8][9] This may be due to:

- Catalytic Decomposition: The slightly acidic nature of some molecular sieves (zeolites) may catalyze decomposition reactions.[3][9]
- Contaminated Sieves: If the molecular sieves were recycled or not properly activated, they could release absorbed impurities into the **triethylamine**.


For long-term storage, storing the purified liquid over potassium hydroxide (KOH) pellets or barium oxide (BaO) may be a more suitable alternative to prevent discoloration.[8]

Q3: Is yellow triethylamine still usable for my experiment?

A3: The usability of yellowed **triethylamine** depends entirely on the sensitivity of your reaction. For robust applications like simple acylations or where TEA is used as a simple base, slightly yellow TEA might not significantly impact the outcome.[9] However, for sensitive reactions, such as in peptide synthesis, polymerizations, or reactions involving delicate catalysts, the impurities can be detrimental. These impurities, which include primary and secondary amines, water, and oxidation products, can act as nucleophiles, poison catalysts, or cause unpredictable side reactions. For optimal and reproducible results, purification is highly recommended.

Troubleshooting Workflow: Diagnosing Yellow Triethylamine

The following diagram outlines a logical workflow to identify the potential cause of **triethylamine** discoloration.

[Click to download full resolution via product page](#)**Caption:** Troubleshooting flowchart for yellow **triethylamine**.

Data Presentation: Triethylamine Properties & Purity

The following table summarizes key physical properties and typical commercial purity specifications for **triethylamine**.

Property	Value	Citations
Chemical Formula	C ₆ H ₁₅ N	[2][10]
Molecular Weight	101.19 g/mol	[2][10]
Appearance	Colorless Liquid	[1][10]
Boiling Point	88.6 - 89.8 °C	[2][10]
Density	~0.726 g/mL at 25 °C	[10]
pKa of Conjugate Acid	10.75	[10]
Typical Assay (GC)	≥99.5%	
Typical Water Content	≤0.1% (Karl Fischer)	
Typical Impurities	≤0.2%	[2]

Experimental Protocol: Purification of Triethylamine

This protocol describes the purification of yellowed **triethylamine** by distillation from calcium hydride (CaH₂), a highly effective method for removing water and other reactive impurities.

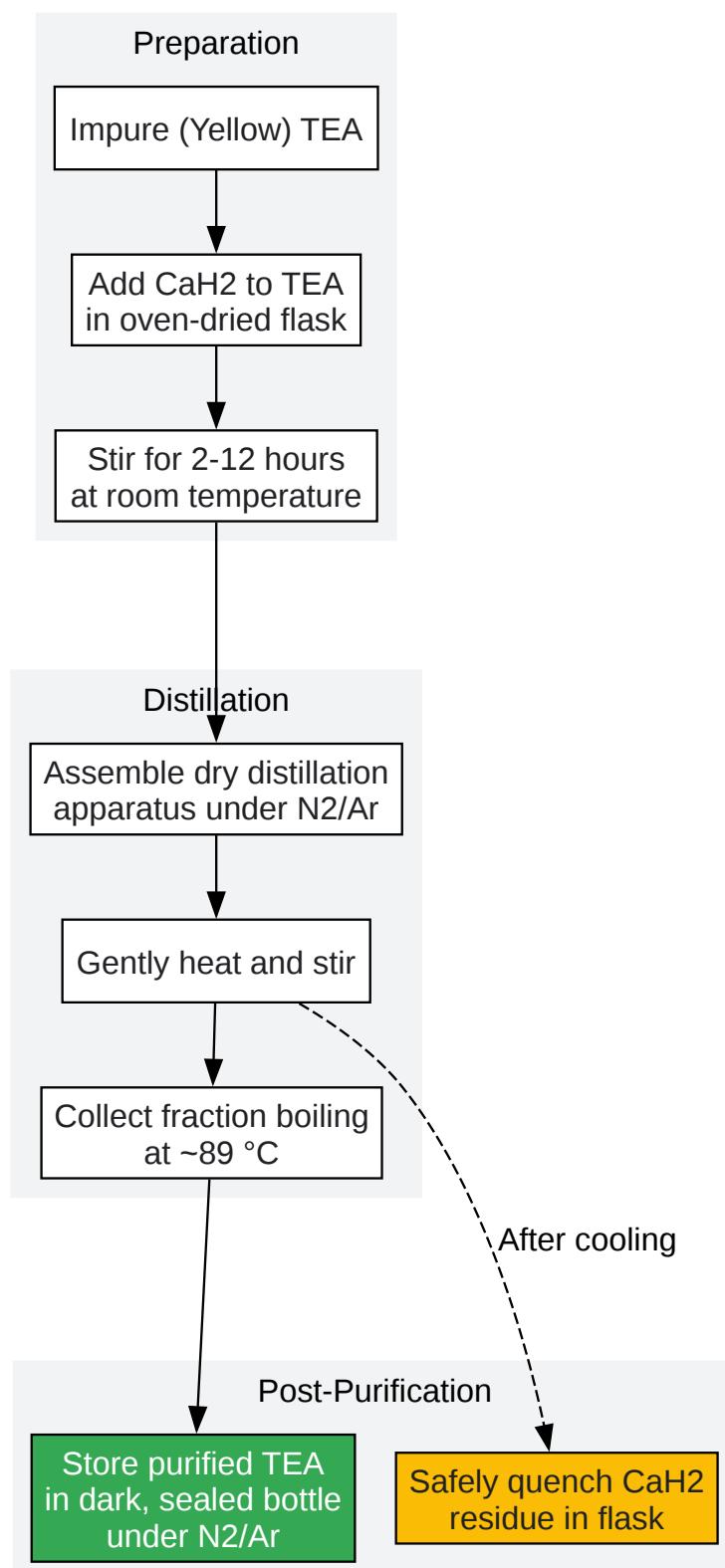
Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
- Calcium hydride (CaH₂) reacts violently with water to produce flammable hydrogen gas. Handle with extreme care and ensure all glassware is oven-dried.
- Triethylamine** is flammable and toxic. Avoid inhalation and skin contact.

Materials and Equipment:

- Yellow/impure **triethylamine**
- Calcium hydride (CaH₂), powder
- Round-bottom flask (sized so it is 1/2 to 2/3 full with the TEA)
- Magnetic stir bar
- Heating mantle
- Distillation apparatus (short path or standard setup with condenser, receiving flask)
- Oven-dried glassware for the entire setup
- Inert gas supply (Nitrogen or Argon) with a bubbler
- Clean, oven-dried storage bottle (amber glass with a tightly sealing cap)

Procedure:


- Pre-Drying:
 - Place a magnetic stir bar into the round-bottom distillation flask.
 - Add the impure **triethylamine** to the flask.
 - In the fume hood, carefully and slowly add calcium hydride powder to the **triethylamine** (approximately 5-10 g of CaH₂ per 100 mL of TEA). The mixture may bubble as the CaH₂ reacts with water.
 - Stir the mixture at room temperature for at least 2 hours. For very wet **triethylamine**, it is advisable to let it stir overnight.
- Distillation Setup:
 - Assemble the distillation apparatus using the oven-dried glassware. Ensure all joints are properly sealed.

- Attach the distillation flask containing the TEA/CaH₂ mixture.
- Connect the apparatus to the inert gas line, ensuring a gentle, positive pressure of nitrogen or argon flows through the system and out through a mineral oil bubbler.
- Distillation:
 - Begin stirring the mixture.
 - Gently heat the distillation flask using the heating mantle.
 - Collect the fraction that distills at a constant temperature, close to the literature boiling point of **triethylamine** (~89 °C).
 - Discard any initial low-boiling fractions.
 - Do not distill to dryness. Leave a small amount of residue in the distillation flask to avoid overheating potentially unstable residues.
- Storage:
 - Transfer the freshly distilled, colorless **triethylamine** into the clean, dry, amber storage bottle under an inert atmosphere.
 - For long-term stability, you may add activated 4Å molecular sieves or potassium hydroxide (KOH) pellets to the storage bottle, but be aware of the potential for yellowing over sieves as discussed in Q2.
 - Seal the bottle tightly and store it in a cool, dark, and dry place.
- Quenching the Residue:
 - CRITICAL: Allow the distillation flask containing the CaH₂ residue to cool completely to room temperature.
 - In the fume hood, very slowly and carefully add a high-boiling alcohol, such as isopropanol or butanol, to the flask to quench the remaining CaH₂. This reaction will generate hydrogen gas.

- Once the bubbling has ceased, you can then slowly add ethanol, followed by a cautious addition of water to ensure all reactive material is consumed.

Purification Workflow Diagram

This diagram illustrates the key steps in the **triethylamine** purification process.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for **triethylamine** purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. Sciencemadness Discussion Board - triethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. 86. The photolysis of triethylamine, and reactions of methyl radicals with triethylamine and diethylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Why is my Triethylamine turning yellow and how to purify it]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128534#why-is-my-triethylamine-turning-yellow-and-how-to-purify-it>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com